n,n-Dimethyl-4-methoxytryptamine hydrochloride

Description

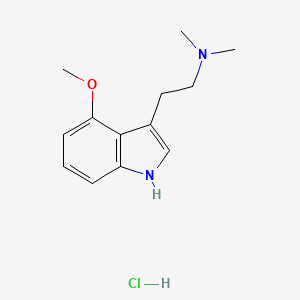

N,N-Dimethyl-4-methoxytryptamine hydrochloride (CAS 24581-42-8), commonly abbreviated as 4-MeO-DMT HCl, is a synthetic tryptamine derivative with the molecular formula C₁₃H₁₉ClN₂O . Structurally, it consists of an indole ring substituted with a methoxy group at the 4-position and a dimethylaminoethyl side chain (Fig. 1). The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.

Tryptamines like 4-MeO-DMT HCl are studied for their psychoactive properties, particularly their interactions with serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) .

Properties

Molecular Formula |

C13H19ClN2O |

|---|---|

Molecular Weight |

254.75 g/mol |

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |

InChI Key |

VOXMSUDPLHGAAL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

N,N-Dimethylation of 4-Methoxytryptamine

The primary amine on the ethyl side chain of 4-methoxytryptamine is subjected to methylation to yield the tertiary amine. Common methylation methods include:

Reductive Methylation: Reaction of 4-methoxytryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions. This method selectively produces the N,N-dimethyl derivative.

Alkylation with Methyl Iodide or Dimethyl Sulfate: Direct alkylation of the amine with methyl halides or sulfates in the presence of a base can also be employed, though control of mono- vs. di-methylation requires careful stoichiometry and reaction monitoring.

Use of Methylating Agents in Aprotic Solvents: Solvents such as acetonitrile or dimethylformamide (DMF) are often used to dissolve the starting amine and methylating agents, facilitating the reaction.

Formation of Hydrochloride Salt

After methylation, the free base N,N-dimethyl-4-methoxytryptamine is converted to its hydrochloride salt by:

Treatment with Hydrogen Chloride Gas: Passing dry HCl gas through a solution of the free base in an organic solvent such as ether or ethanol.

Addition of Aqueous Hydrochloric Acid: Direct addition of aqueous HCl followed by solvent removal and crystallization.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Methoxytryptamine, formaldehyde, NaBH3CN, pH 5-6 buffer | Reductive methylation at room temperature for several hours | Conversion of primary amine to N,N-dimethyl amine |

| 2 | Concentration and extraction | Removal of solvents and impurities | Isolation of free base N,N-dimethyl-4-methoxytryptamine |

| 3 | Dry ether, HCl gas or aqueous HCl | Formation of hydrochloride salt by acidification | Precipitation of this compound |

| 4 | Filtration and drying | Isolation of pure crystalline hydrochloride salt | Final product with high purity |

Analytical Data and Yields

Purity: Typically >98% as confirmed by NMR and HPLC.

Melting Point: Approximately 160-165 °C for the hydrochloride salt.

Yields: Overall yields from 4-methoxytryptamine to hydrochloride salt range from 70% to 90%, depending on reaction conditions and purification methods.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 4-Methoxytryptamine | Commercially available or synthesized |

| Methylating Agent | Formaldehyde + NaBH3CN or Methyl Iodide | Reductive methylation preferred for selectivity |

| Solvent | Methanol, Ethanol, Acetonitrile, DMF | Depends on methylation method |

| Reaction Temperature | Room temperature to 40 °C | Mild conditions to avoid side reactions |

| Reaction Time | 2-24 hours | Monitored by TLC or HPLC |

| Hydrochloride Formation | HCl gas or aqueous HCl | Crystallization step |

| Yield | 70-90% | After purification |

Chemical Reactions Analysis

Substitution Reactions

2.1. Nucleophilic Substitution

The compound undergoes substitution reactions to introduce functional groups. For instance, trichloromethanesulfonyl chloride (ClTf ) is used under basic conditions (e.g., sodium hydride in THF) to modify the tryptamine backbone .

2.2. Transmethylation

In biosynthesis, indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to tryptamine derivatives, forming intermediates like N-methyltryptamine (NMT) before reaching the final product .

Oxidation and Reduction

3.1. Oxidation

While specific oxidation pathways for n,n-Dimethyl-4-methoxytryptamine are less documented, related tryptamines are oxidized using agents like potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives .

3.2. Reduction

Reduction reactions employ agents such as sodium cyanoborohydride or lithium aluminum hydride . For example, sodium borohydride reduces imine intermediates in the synthesis of dimethyltryptamines .

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Quinones |

| Reduction | NaBH₄, LiAlH₄ | Reduced derivatives |

Metabolic Pathways

The compound participates in the 5-hydroxyindole metabolic pathway , which involves interactions with serotonin and melatonin receptors. Its structural similarity to serotonin suggests potential localization in cytoplasmic or vesicular compartments.

Scientific Research Applications

N,N-Dimethyl-4-methoxytryptamine hydrochloride is a chemical compound with potential applications in scientific research, particularly in pharmacology and neuroscience. However, its biological and toxicological properties have not been fully evaluated .

Note: Limited information is available regarding specific applications, case studies, and comprehensive data for this compound. The following information is based on the available search results and related compounds.

Scientific Research Applications

- Psychoactive Research :

- Tryptamines, including N,N-Dimethyltryptamine (DMT), are known for their psychoplastogenic properties, meaning they can promote rapid and sustained neuroplasticity, which could have therapeutic benefits .

- N,N-Dimethylaminoisotryptamine (isoDMT) analogs, related to DMT, have shown reduced hallucinogenic potential in rodent drug discrimination assays .

- Neuroscience :

- DMT has demonstrated antidepressant and anxiolytic behavioral effects in rodents, suggesting its potential use in studying and treating depression .

- In September 2020, an in vitro and in vivo study found that DMT present in the ayahuasca infusion promotes neurogenesis, meaning it helps with generating neurons .

- Pharmacology :

- Immunomodulatory Research:

- Radioprotection Research:

Mechanism of Action

n,n-Dimethyl-4-methoxytryptamine hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound’s mechanism of action involves agonism at these receptors, which results in the activation of downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Chemical Properties

The following table summarizes critical differences between 4-MeO-DMT HCl and its structural analogs:

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Key Structural Features |

|---|---|---|---|---|

| 4-MeO-DMT HCl | 24581-42-8 | C₁₃H₁₉ClN₂O | 4-methoxy on indole | Indole ring, dimethylaminoethyl side chain |

| 5-MeO-DMT Oxalate | 17286-40-7 | C₁₅H₂₀N₂O₅ | 5-methoxy on indole | Oxalate salt, similar side chain |

| 4-Hydroxy DiPT HCl | 63065-90-7 | C₁₆H₂₄N₂O·HCl | 4-hydroxy on indole | Diisopropylaminoethyl side chain |

| 5-Methoxy-N,N-DMT HCl | 2427-79-4 | C₁₃H₁₈N₂O·HCl | 5-methoxy on indole | Dimethylaminoethyl side chain |

Pharmacological and Receptor Binding Profiles

- 4-MeO-DMT HCl: Limited direct data, but methoxy substitution at the 4-position may reduce 5-HT₂ₐ affinity compared to 5-MeO-DMT. Predicted to exhibit moderate serotonin receptor activation based on tryptamine SAR studies .

- 5-MeO-DMT (Oxalate): High affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors, producing intense psychedelic effects at low doses.

- 4-Hydroxy DiPT HCl : Exhibits partial agonism at 5-HT₂ₐ with lower efficacy than psilocybin. The diisopropyl side chain increases lipophilicity, enhancing blood-brain barrier penetration .

Biological Activity

N,N-Dimethyl-4-methoxytryptamine hydrochloride (often referred to as 4-Methoxy-DMT) is a synthetic derivative of tryptamine that exhibits significant biological activity, particularly through its interactions with serotonin receptors. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

4-Methoxy-DMT acts primarily as an agonist for the 5-HT1A and 5-HT2A serotonin receptors. These receptors are implicated in various physiological processes, including mood regulation, sensory perception, and sleep modulation. The compound's amphiphilic nature allows it to cross cell membranes effectively, facilitating its action on neuronal systems.

Table 1: Receptor Interaction Profile

| Receptor Type | Agonist Activity | Physiological Effects |

|---|---|---|

| 5-HT1A | Yes | Anxiolytic effects |

| 5-HT2A | Yes | Hallucinogenic effects |

The mechanism of action for 4-Methoxy-DMT involves its binding affinity to serotonin receptors. Upon binding, it triggers intracellular signaling pathways that can lead to changes in neuronal plasticity and neurotransmitter release. This interaction is crucial for its potential therapeutic effects in mood disorders and neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's role in promoting neuroplasticity, akin to other psychoplastogenic substances like N,N-Dimethyltryptamine (DMT). For instance, a study indicated that 4-Methoxy-DMT could enhance neuronal growth and resilience against stressors, suggesting its potential utility in treating conditions such as depression and anxiety disorders .

Case Study: Neuroplasticity Enhancement

In a controlled animal study, administration of 4-Methoxy-DMT demonstrated significant improvements in synaptic plasticity metrics compared to control groups. The results suggested that this compound could foster an environment conducive to neural regeneration.

Dosage Effects in Animal Models

The effects of 4-Methoxy-DMT vary with dosage. Higher doses were associated with more pronounced hallucinogenic effects and alterations in sensory perception, while lower doses primarily exhibited anxiolytic properties without significant psychoactive effects .

Metabolic Pathways

The metabolic profile of 4-Methoxy-DMT indicates involvement in the 5-hydroxyindole metabolic pathway , which is critical for serotonin synthesis. Understanding these pathways is essential for predicting the compound's pharmacokinetics and potential side effects.

Table 2: Metabolic Pathways Involved

| Pathway | Role |

|---|---|

| 5-Hydroxyindole Metabolism | Serotonin synthesis |

| Cytochrome P450 Enzymes | Metabolism and clearance |

Clinical Implications

The therapeutic implications of 4-Methoxy-DMT are significant. Its agonistic action on serotonin receptors positions it as a candidate for treating mood disorders, with ongoing research exploring its efficacy in clinical settings. Early-phase clinical trials have begun investigating its potential as an adjunct therapy for major depressive disorder .

Q & A

Basic Research Questions

Q. How is N,N-Dimethyl-4-methoxytryptamine Hydrochloride identified and characterized in laboratory settings?

- Methodological Answer : Identification begins with verifying the molecular formula (C₁₃H₁₉ClN₂O) and CAS Registry Number (24581-42-8) . Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to confirm structural features, including the dimethylaminoethyl side chain and 4-methoxyindole moiety. Purity is assessed via HPLC with UV/Vis detection (λmax ~220–300 nm) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : A common route involves reductive amination of 4-methoxyindole-3-acetaldehyde with dimethylamine, followed by hydrochloric acid salt formation. Reaction optimization includes controlling pH (<7) to prevent demethylation and using solvents like methanol or ethanol. Post-synthesis purification employs recrystallization or column chromatography .

Q. How is the purity of this compound validated in research-grade batches?

- Methodological Answer : Purity validation combines chromatographic methods (HPLC or UPLC with C18 columns) and spectroscopic analysis. For example, HPLC retention time consistency and UV absorbance ratios (e.g., 220 nm vs. 290 nm) are compared against reference standards. Impurity profiling may involve LC-MS/MS to detect trace byproducts like unreacted intermediates or degradation products .

Advanced Research Questions

Q. What experimental strategies are used to study receptor binding affinity and selectivity of this compound?

- Methodological Answer : Radioligand displacement assays (e.g., using ³H-ketanserin for 5-HT₂A receptors) quantify binding affinity (Ki). Selectivity is assessed against related receptors (e.g., 5-HT₁A, 5-HT₂C) via competitive binding assays in transfected HEK293 cells. Functional activity (agonist/antagonist) is determined using calcium flux or cAMP assays .

Q. How can researchers resolve contradictions in reported metabolic pathways of tryptamine derivatives?

- Methodological Answer : Contradictions arise from interspecies metabolic differences (e.g., human vs. rodent liver microsomes). To address this, use isotope-labeled analogs (e.g., deuterated compounds) and advanced metabolomics (LC-QTOF-MS) to track phase I/II metabolites. Cross-validate findings with in vivo studies using knock-out animal models for specific cytochrome P450 enzymes .

Q. What challenges exist in formulating stable aqueous solutions of this compound, and how are they mitigated?

- Methodological Answer : Hydrolysis of the methoxy group and hydrochloride salt hygroscopicity are key challenges. Strategies include:

- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.

- Buffering solutions to pH 4–5 to minimize degradation.

- Use of antioxidants (e.g., ascorbic acid) in liquid formulations .

Q. How are advanced computational methods applied to predict the pharmacological profile of novel tryptamines?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with serotonin receptors using crystal structures (e.g., 5-HT₂A PDB: 6WGT). Quantitative structure-activity relationship (QSAR) models trained on tryptamine datasets predict bioavailability and toxicity. Machine learning tools (e.g., DeepChem) prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.